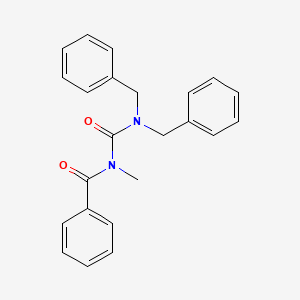
N-(Dibenzylcarbamoyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dibenzylcarbamoyl)-N-methylbenzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core structure with additional dibenzylcarbamoyl and methyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Dibenzylcarbamoyl)-N-methylbenzamide typically involves the reaction of benzamide with dibenzylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting product is then purified using recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Dibenzylcarbamoyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Dibenzylcarbamoyl)-N-methylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials with specific properties.
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme-substrate interactions and protein-ligand binding mechanisms.
Medicine: The compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and may serve as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structural features make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of N-(Dibenzylcarbamoyl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N-(Dibenzylcarbamoyl)-N-methylformamide
- N-(Dibenzylcarbamoyl)-N-methylacetamide
- N-(Dibenzylcarbamoyl)-N-methylpropionamide
Comparison: N-(Dibenzylcarbamoyl)-N-methylbenzamide is unique due to its benzamide core structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability. These differences make it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
89174-80-1 |
|---|---|
Molekularformel |
C23H22N2O2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
N-(dibenzylcarbamoyl)-N-methylbenzamide |
InChI |
InChI=1S/C23H22N2O2/c1-24(22(26)21-15-9-4-10-16-21)23(27)25(17-19-11-5-2-6-12-19)18-20-13-7-3-8-14-20/h2-16H,17-18H2,1H3 |
InChI-Schlüssel |
DSIHEGDODMMACI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=CC=CC=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


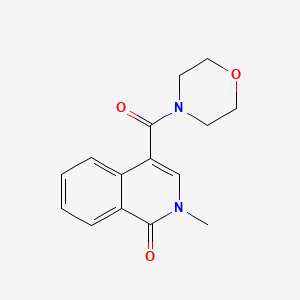
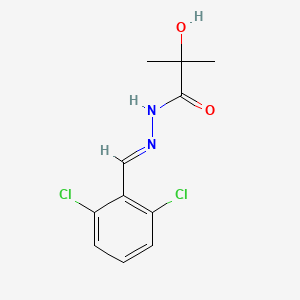
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)

stannane](/img/structure/B14141311.png)
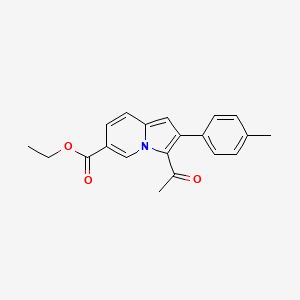
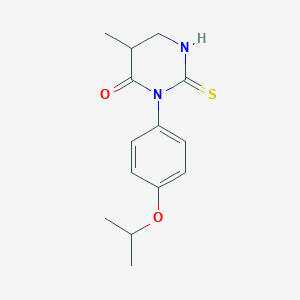
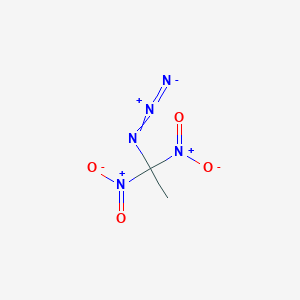
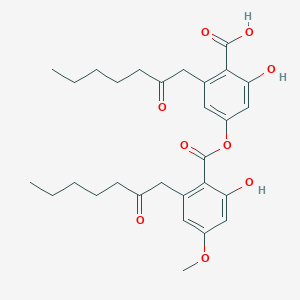
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14141329.png)
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine](/img/structure/B14141331.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide](/img/structure/B14141332.png)

![(E)-4-[(2S,4S,6R,11R,12S,16S,18R)-4-[(E)-3-carboxybut-2-enyl]-3,7,15,19-tetraoxo-11,22-dipentyl-5,10,17,21-tetraoxaheptacyclo[11.7.2.02,8.02,12.04,6.014,20.016,18]docosa-8,14(20)-dien-16-yl]-2-methylbut-2-enoic acid](/img/structure/B14141346.png)
